2-Iodo-3-methyl-1H-pyrrole

Description

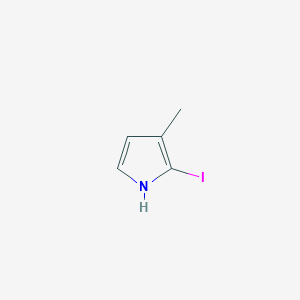

Structure

3D Structure

Properties

Molecular Formula |

C5H6IN |

|---|---|

Molecular Weight |

207.01 g/mol |

IUPAC Name |

2-iodo-3-methyl-1H-pyrrole |

InChI |

InChI=1S/C5H6IN/c1-4-2-3-7-5(4)6/h2-3,7H,1H3 |

InChI Key |

MXVUPPXMEXUMPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC=C1)I |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Iodo 3 Methyl 1h Pyrrole

Electrophilic Substitution Pathways on the 2-Iodo-3-methyl-1H-pyrrole Ring System

The pyrrole (B145914) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. evitachem.com The inherent reactivity of the pyrrole nucleus is significantly modulated by the substituents present on the ring. In this compound, the interplay between the electron-donating methyl group and the deactivating but ortho-para directing iodo group governs the regioselectivity of incoming electrophiles. Generally, electrophilic attack is favored at the C5 position, which is para to the methyl group and meta to the iodo group, and also at the C4 position.

The electron-rich nature of the nitrogen atom within the pyrrole ring enhances its ability to participate in electrophilic substitution reactions. evitachem.com The synthesis of functionalized pyrroles often involves reactions such as Friedel-Crafts alkylation. For instance, an enantioselective Friedel–Crafts reaction of N-methyl pyrrole with alkylidene malonates has been developed using a Cu(OTf)₂/trisoxazoline catalyst. researchgate.net While this example does not use this compound specifically, it illustrates a key electrophilic substitution pathway applicable to pyrrole derivatives.

Perfluoroalkylation, another form of electrophilic substitution, can be achieved on electron-rich aromatics like pyrrole using perfluoroalkyl iodides (R_f−I) in the presence of a radical mediator. acs.org More direct electrophilic perfluoroalkylation occurs with highly reactive FITS reagents, which can perfluoroalkylate various carbanions under mild conditions. acs.org The presence of the iodo and methyl groups on the this compound ring would influence the outcome of such reactions, directing the incoming electrophile based on steric and electronic factors.

| Reaction Type | Electrophile/Reagents | Typical Position of Substitution on Pyrrole Ring | Controlling Factors |

|---|---|---|---|

| Halogenation | N-halosuccinimides (NBS, NCS, NIS) | C2, C5 (unsubstituted pyrrole) | Electronic density, steric hindrance |

| Friedel-Crafts Alkylation | Alkylidene malonates / Cu(OTf)₂ | C2 | Catalyst, substrate structure |

| Perfluoroalkylation | R_f−I / radical mediator | Varies | Reaction mechanism (radical vs. electrophilic) |

Nucleophilic Reactivity of the Iodine Substituent in this compound Derivatives

The iodine substituent at the C2 position of the this compound ring is a versatile handle for introducing molecular complexity, primarily through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. While classical nucleophilic aromatic substitution (S_NAr) on electron-rich systems like pyrrole is challenging, the carbon-iodine bond is susceptible to cleavage and replacement under appropriate conditions, particularly with palladium catalysis. acs.orgsemanticscholar.org

Iodo-substituted compounds are valuable precursors for diversification via palladium-catalyzed cross-coupling reactions. acs.org Reactions such as Sonogashira, Suzuki, and Heck couplings allow for the formation of new carbon-carbon bonds at the position of the iodine atom. For example, 2-iodo-spiro[indene-1,1′-isobenzofuran]-3′-ones, generated from an iodine-promoted cyclization, readily undergo these subsequent palladium-catalyzed transformations in good yields. rsc.org This highlights the utility of the iodo group as a leaving group in modern synthetic chemistry.

The synthesis of complex heterocyclic frameworks can be achieved through tandem reactions involving iodinated precursors. A copper-catalyzed tandem annulation of 2-alkynoyl-2′-iodo-1,1′-biphenyls with isocyanoacetates demonstrates a [3 + 2] cycloaddition followed by an intramolecular C–C coupling, where the iodo group is ultimately displaced to form the final tetracyclic product. rsc.org This reactivity underscores the importance of the iodine substituent as a key functional group for constructing elaborate molecular architectures.

| Reaction Type | Catalyst/Reagents | Bond Formed | General Applicability |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, Boronic acid | C-C (Aryl) | Formation of biaryl structures |

| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne | C-C (Alkynyl) | Introduction of alkyne moieties |

| Heck Coupling | Pd catalyst, Alkene | C-C (Alkenyl) | Introduction of vinyl groups |

| Buchwald-Hartwig Amination | Pd catalyst, Amine | C-N | Formation of N-aryl bonds |

Intramolecular Cyclization and Annulation Mechanisms Involving Iodinated Pyrroles

Iodinated pyrroles are key intermediates in the synthesis of fused heterocyclic systems through intramolecular cyclization and annulation reactions. The iodine atom can act as an electrophile, activating a nearby π-system to initiate cyclization. nih.gov For instance, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates undergo electrophilic intramolecular cyclization when treated with iodine, leading to the formation of pyrrolooxazinone derivatives. nih.gov This process involves the electrophilic attack of iodine on the alkyne, forming a cyclic iodonium (B1229267) ion intermediate, which is then attacked by an intramolecular nucleophile. nih.govbeilstein-journals.org

This strategy of iodine-mediated cyclization is a general route for synthesizing various fused nitrogen heterocycles. organic-chemistry.org The mechanism typically involves the activation of a π-bond by an iodine source, followed by an intramolecular nucleophilic attack to form a new ring. nih.gov Depending on the substrate, these reactions can proceed through different pathways, such as 5-exo-dig or 6-endo-dig cyclizations. acs.orgbeilstein-journals.org For example, iodine-mediated aza-annulations of 2-en-4-ynyl azides can form a key iodonium ion intermediate which can proceed through a 6-endo-dig cyclization to yield a 5-iodopyridine or a 5-exo-dig cyclization to form a 2-acylpyrrole. beilstein-journals.orgd-nb.info

Annulation reactions provide a powerful method for constructing polycyclic structures. A novel approach to 5-azaisatins (1H-pyrrolo[3,2-c]pyridine-2,3-diones) has been developed through the annulation of pyrrole-2,3-diones with thioacetamide. nih.gov While not directly involving an iodo-pyrrole starting material, this demonstrates the principle of building a new ring onto an existing pyrrole core. The presence of an iodo-substituent on the pyrrole could be leveraged in subsequent steps for further functionalization of the annulated product. rsc.org

| Reaction | Starting Material Type | Iodine Source/Mediator | Product Type | Key Intermediate |

|---|---|---|---|---|

| Electrophilic Cyclization | N-alkyne-substituted pyrrole | I₂ | Pyrrolooxazinone | Cyclic iodonium ion |

| Aza-Annulation | 2-en-4-ynyl azide | I₂ | 5-Iodopyridine or 2-Acylpyrrole | Iodonium ion |

| Desulfonylative/Dehydrogenative Cyclization | Heteroatomic vinylidenecyclopropane | NIS | Functionalized Pyrrole | Cyclized cationic intermediate |

Cascade and Domino Processes in the Chemical Transformations of this compound

Cascade and domino reactions offer an efficient pathway to complex molecules from simple starting materials in a single synthetic operation. longdom.org Iodinated compounds like this compound are excellent candidates for initiating such processes, where the iodine atom can trigger a sequence of reactions. Iodine-promoted domino reactions have been established for the synthesis of functionalized tetracyclic pyrrolo[2,3,4-kl]acridine derivatives from isatins and enaminones. nih.gov These reactions proceed through domino cyclization and C-H oxidation. nih.gov

Iodine can mediate cascade cyclizations by acting as an electrophile. A facile synthesis of 2-iodo-spiro[indene-1,1′-isobenzofuran]-3′-ones is achieved through an iodine-promoted cascade cyclization of 2-(3-hydroxy-3,3-diarylprop-1-yn-1-yl)benzoates. rsc.org Similarly, N-iodosuccinimide (NIS) can induce intramolecular cascade desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes to construct pyrroles. nih.gov The proposed mechanism involves an initial intramolecular nucleophilic attack promoted by NIS, followed by dehydrogenation and a ring-opening/aromatization sequence. nih.gov

Palladium-catalyzed cascade reactions also provide efficient routes to substituted pyrroles. An efficient synthesis of 1H-pyrrole-3-carbonitriles involves a palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids, proceeding via C(sp)-C(sp²) coupling followed by intramolecular C-N bond formation. organic-chemistry.org While this specific example doesn't start with an iodopyrrole, an iodo-substituent could be incorporated into the starting materials to participate in or direct such cascade sequences. Domino reactions for synthesizing polyfunctionalized and tricyclic fused pyrroles have also been developed, highlighting the efficiency of these one-pot operations in building molecular complexity. nih.gov

| Cascade/Domino Process | Initiator/Catalyst | Key Steps | Product Class |

|---|---|---|---|

| Iodine-Promoted Domino Reaction | I₂/O₂ | Domino cyclization, C-H oxidation | Tetracyclic pyrrolo[2,3,4-kl]acridines |

| NIS-Induced Cascade Cyclization | NIS | Nucleophilic attack, dehydrogenation, ring-opening, aromatization | Functionalized pyrroles |

| Iodine-Promoted Cascade Cyclization | I₂ | Electrophilic attack, cyclization, rearrangement | 2-Iodo-spiro[indene-1,1′-isobenzofuran]-3′-ones |

| Palladium-Catalyzed Cascade | Pd(OAc)₂ | C-C coupling, intramolecular C-N bond formation | Substituted 1H-pyrrole-3-carbonitriles |

Oxidative Transformations and Dehydrogenation in the Context of Iodinated Pyrroles

Oxidative processes play a crucial role in the synthesis and functionalization of pyrrole-containing molecules. Iodine and hypervalent iodine reagents are often employed as mediators or catalysts in these transformations. For instance, I₂/O₂ can promote domino reactions that involve C-H oxidation steps. nih.gov An electrochemical, iodine-mediated transformation of enamino-esters has been developed for the synthesis of 2H-azirine-2-carboxylates, which involves the electrochemical oxidation of iodide anions to generate the reactive iodonium species that mediates the cyclization. nih.gov

Dehydrogenation is a key oxidative transformation for converting saturated heterocyclic precursors, like pyrrolidines, into aromatic pyrroles. While traditional methods often require stoichiometric and harsh oxidants like MnO₂, catalytic approaches are being developed. nih.gov A borane-catalyzed direct dehydrogenation of pyrrolidines to form pyrroles has been reported, which notably does not require the presence of electron-withdrawing groups on the pyrrolidine (B122466) ring. nih.gov In reactions involving iodinated precursors, dehydrogenation can be a crucial final step in an aromatization sequence. The NIS-induced synthesis of pyrroles from vinylidenecyclopropanes involves a key dehydrogenation step to form a cationic intermediate prior to aromatization. nih.gov

The controlled oxidation of the pyrrole ring itself can lead to valuable synthetic intermediates. A method for the controlled oxidation of N-alkylpyrroles using Dess-Martin periodinane results in high yields of 5-aroyloxy-γ-lactams, which are highly functionalized building blocks. The presence of an iodine atom on the pyrrole ring would likely influence the regioselectivity and reactivity of such oxidative transformations.

| Transformation | Reagent/Catalyst | Substrate Type | Product Type | Mechanism Highlight |

|---|---|---|---|---|

| Oxidative Cyclization | Electrochemical oxidation of I⁻ | Enamino-ester | 2H-Azirine-2-carboxylate | Mediated by electrochemically generated iodonium ions |

| Dehydrogenation | B(C₆F₅)₃ | Pyrrolidine | Pyrrole | Direct catalytic dehydrogenation |

| Dehydrogenative Cyclization | NIS | Vinylidenecyclopropane | Pyrrole | Part of a cascade aromatization process |

| Controlled Ring Oxidation | Dess-Martin periodinane | N-Alkylpyrrole | 5-Aroyloxy-γ-lactam | Direct oxidation of the pyrrole nucleus |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Iodo 3 Methyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While specific experimental ¹H NMR data for 2-Iodo-3-methyl-1H-pyrrole is not extensively reported in the cited literature, a theoretical analysis based on the principles of NMR spectroscopy and known data for similar pyrrole (B145914) derivatives allows for a predicted spectrum. The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the methyl group protons and the protons on the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the methyl group, as well as the aromaticity of the pyrrole ring.

Expected ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | ~8.0 | Broad Singlet |

| C4-H | ~6.2 | Triplet |

| C5-H | ~6.8 | Triplet |

| CH₃ | ~2.2 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~80 |

| C3 | ~130 |

| C4 | ~110 |

| C5 | ~120 |

| CH₃ | ~15 |

Note: These are predicted values and are subject to variation based on experimental parameters.

Two-dimensional (2D) NMR techniques are instrumental in unequivocally establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between the protons on C4 and C5, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for C4, C5, and the methyl group.

Detailed experimental 2D NMR data for this compound has not been reported in the available literature.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the characterization of solid materials, providing insights into the structure, dynamics, and packing of molecules in the solid state. While ssNMR has been applied to various organic and inorganic compounds, including some iodinated species, there are no specific reports found in the searched literature on the application of solid-state NMR to this compound or its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Ion Determination

High-resolution mass spectrometry is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₅H₆IN), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern.

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

| [M]⁺ | 206.9596 |

| [M+H]⁺ | 207.9674 |

Note: These values are calculated based on the elemental composition.

Experimental HRMS data would provide strong evidence for the molecular formula of the compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. The vibrational spectrum of this compound would be characterized by specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H stretch: A characteristic band in the region of 3300-3500 cm⁻¹.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations typically appear around 2900-3100 cm⁻¹.

C=C and C-N stretches: These vibrations within the pyrrole ring would give rise to a series of bands in the fingerprint region (1400-1600 cm⁻¹).

C-I stretch: A band in the lower frequency region of the spectrum, typically below 600 cm⁻¹, would be indicative of the carbon-iodine bond.

Specific and detailed experimental IR and Raman spectroscopic data for this compound have not been found in the reviewed scientific literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The N-H stretching vibration of the pyrrole ring is anticipated to appear as a broad band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic pyrrole ring and the methyl group are expected to be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C and C-N stretching vibrations of the pyrrole ring will likely produce a series of bands in the 1600-1400 cm⁻¹ region. The C-I stretching vibration, a key feature for this molecule, is expected to be found in the lower frequency region, typically between 600-500 cm⁻¹. docbrown.info

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3400-3200 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| C=C Ring Stretch | 1600-1500 |

| C-N Ring Stretch | 1500-1400 |

| C-I Stretch | 600-500 |

Raman Spectroscopy

Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about the vibrational modes of a molecule. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations and the C-I bond, which often gives a strong Raman signal.

The symmetric C=C stretching of the pyrrole ring is expected to produce a strong band in the 1600-1500 cm⁻¹ region. The C-I stretching vibration should also be readily observable in the 600-500 cm⁻¹ range. The N-H stretching vibration, while visible in IR, is often weak in Raman spectra. The C-H stretching vibrations of the pyrrole ring and the methyl group will appear in the 3100-2850 cm⁻¹ region.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3050 |

| Aliphatic C-H Stretch | 2950-2850 |

| Symmetric C=C Ring Stretch | 1600-1500 |

| C-I Stretch | 600-500 |

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound and Its Derivatives

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, we can infer its likely structural features from known structures of substituted pyrroles. researchgate.netmdpi.comresearchgate.netrsc.orgmdpi.com

The pyrrole ring is expected to be planar. The C-I bond length would be a key parameter, anticipated to be in the range of 2.05-2.15 Å. The C-N bond lengths within the ring are expected to be around 1.37-1.39 Å, and the C-C bond lengths will vary between 1.36-1.43 Å, reflecting the aromatic character of the ring. The presence of the iodine atom may influence the crystal packing through halogen bonding, a type of non-covalent interaction that can play a significant role in supramolecular chemistry. Hydrogen bonding involving the N-H group is also expected to be a dominant feature in the crystal lattice.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Pyrrole itself exhibits a strong absorption band around 210 nm, corresponding to a π-π* transition. researchgate.net The introduction of an iodo and a methyl group onto the pyrrole ring is expected to cause a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated system and the electronic effects of the substituents. Therefore, this compound is predicted to have its primary absorption band at a wavelength longer than 210 nm.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic molecules are fluorescent, the presence of a heavy atom like iodine often leads to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, it is anticipated that this compound will exhibit weak or no fluorescence. Studies on molecular iodine have explored its fluorescence properties, which are distinct from those of organoiodine compounds. semanticscholar.orgrsc.orgresearchgate.net

Table 3: Predicted Electronic Spectroscopy Properties of this compound

| Property | Expected Observation |

|---|---|

| UV-Vis Absorption (λmax) | > 210 nm (π-π* transition) |

| Fluorescence Emission | Weak or negligible |

Electrochemical Methods for Redox Behavior Characterization and Electronic Properties

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox behavior of molecules. Halogenated pyrroles are known to undergo electropolymerization to form conductive polymers. tandfonline.com It is plausible that this compound could also be electrochemically oxidized to form a polymer, with the iodine and methyl substituents influencing the properties of the resulting material.

The oxidation potential of this compound would provide information about the ease of removing an electron from its highest occupied molecular orbital (HOMO). The presence of the electron-donating methyl group would likely lower the oxidation potential compared to unsubstituted pyrrole, while the electron-withdrawing and bulky iodine atom may have a more complex influence on the electrochemical behavior. The redox properties of such halogenated pyrroles are of interest for applications in electronic materials and sensors. acs.orgnih.gov

Computational Chemistry Investigations of 2 Iodo 3 Methyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Iodo-3-methyl-1H-pyrrole, such as its electronic structure and preferred three-dimensional geometry. These calculations provide a static, time-independent picture of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. In the context of iodinated pyrroles, DFT calculations have been employed to study the effects of iodine substitution on the pyrrole (B145914) ring. For instance, studies on the doping of a pyrrole molecule with iodine atoms have revealed that the introduction of iodine can lead to non-planar geometries. researchgate.net DFT calculations have been used to optimize the geometry of iodinated pyrroles, finding that a pyramidal configuration can be adopted when a pyrrole molecule is attacked by an iodine atom. researchgate.net

The choice of functional and basis set is crucial for obtaining accurate results with DFT. For halogenated compounds, it is often necessary to use basis sets that can adequately describe the large number of electrons and relativistic effects of the iodine atom. Functionals like B3LYP are commonly used, and their results have been shown to be in good agreement with experimental data for related molecules. nih.gov For instance, in a study on 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, the B3LYP method provided vibrational frequencies that correlated well with experimental FT-IR spectra. nih.gov High-level ab initio methods, such as the G3(MP2)//B3LYP composite method, have also been applied to substituted pyrroles to accurately calculate thermodynamic properties like enthalpies of formation. nih.gov

Conformational analysis aims to identify the most stable arrangement of atoms in a molecule, known as the global minimum, as well as other low-energy conformers. For a molecule like this compound, the primary conformational flexibility would involve the orientation of the methyl group and any potential puckering of the pyrrole ring, although the latter is generally considered to be aromatic and thus planar.

Computational studies on related substituted pyrroles, such as 2-acetyl-1-methylpyrrole (B1200348) and 3-acetyl-1-methylpyrrole (B1196023), have shown that the position of the substituent significantly impacts the molecule's stability. nih.gov Using high-level G3(MP2)//B3LYP calculations, it was determined that the 2-substituted isomer is thermodynamically more stable than the 3-substituted isomer. nih.govsigmaaldrich.com This type of analysis can be extended to this compound to determine the relative energies of different conformers and the rotational barriers of the methyl group. The interaction between the iodine atom and the methyl group, including steric and electronic effects, would be a key factor in determining the preferred conformation. Conformational analyses of other substituted aromatic rings have successfully used a combination of NMR techniques and computational modeling to determine conformer geometries and energies in various solvents. rsc.org

In Silico Elucidation of Reaction Mechanisms and Transition States for this compound Syntheses and Transformations

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides a detailed, step-by-step picture of how reactants are converted into products.

The synthesis of substituted pyrroles can proceed through various pathways, and computational methods can help to elucidate the most likely mechanism. For example, in the iodine-catalyzed synthesis of multisubstituted pyrroles, quantum-chemical calculations at the CBS-Q//B3 level of theory have been used to evaluate the energy characteristics of the reaction, supporting the proposed cascade reaction mechanism. researchgate.net The synthesis of this compound would likely involve the electrophilic iodination of 3-methyl-1H-pyrrole. Computational studies on the electrophilic iodination of pyrrole derivatives can model the formation of the sigma complex intermediate and the subsequent deprotonation to form the final product. The presence of the electron-donating methyl group at the 3-position would direct the incoming electrophile (iodine) to the adjacent 2-position.

Transformations of the C-I bond in this compound, such as in cross-coupling reactions, are also amenable to computational investigation. DFT calculations can be used to model the catalytic cycle of, for example, a Suzuki or Sonogashira coupling, identifying the energies of intermediates and transition states in the oxidative addition, transmetalation, and reductive elimination steps. A DFT study on the gold(I)-catalyzed alkynylation of pyrrole substrates with a hypervalent iodine reagent revealed an unprecedented reaction mechanism where the iodine(III) center activates the alkyne triple bond more efficiently than the gold(I) catalyst. researchgate.net The nucleophilic attack of the pyrrole on the activated alkyne was identified as the rate-determining step. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for structure elucidation and the interpretation of experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the corresponding chemical shifts. For this compound, such calculations would predict the ¹H and ¹³C chemical shifts, which could then be compared to experimental data to confirm the structure. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. nih.gov Studies have shown that screening a variety of DFT methods can lead to highly accurate predictions, with root-mean-square-error (RMSE) values for ¹³C shifts as low as 0.84 ppm. nih.gov

Similarly, vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can be calculated. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. For a molecule related to pyrroles, 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, DFT calculations at the B3LYP/6-311+G level of theory produced vibrational frequencies that were in good agreement with the experimental FT-IR spectrum. nih.gov

Below is a hypothetical data table of predicted ¹³C NMR chemical shifts for this compound, based on typical shifts for substituted pyrroles.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 85-95 |

| C3 | 120-130 |

| C4 | 110-120 |

| C5 | 125-135 |

| Methyl C | 10-20 |

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Effects (if reported for pyrroles)

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD simulations could be used to study its dynamic behavior in different solvents. This would involve placing the molecule in a simulation box filled with solvent molecules and observing its conformational changes and interactions with the solvent over time. Such simulations can provide insights into solvation shells, diffusion coefficients, and the influence of the solvent on the conformational equilibrium.

MD simulations have been extensively used to study the behavior of complex pyrrole-containing systems. For example, simulations of thieno[3,2-b]pyrrole derivatives have been used to understand their binding modes with proteins. nih.govrsc.org In another study, MD simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors were performed to analyze the stability of the protein-ligand complexes. mdpi.com These studies highlight the power of MD in understanding the intermolecular interactions that govern the behavior of pyrrole derivatives in biological systems. While explicit MD simulations of simple iodinated pyrroles in solution are not widely reported in the literature, the methodologies are well-established and could be readily applied to this compound.

Computational Approaches to Structure-Reactivity Relationship (SRR) Analysis for Iodinated Pyrrole Derivatives

Structure-Reactivity Relationship (SRR) analysis aims to correlate the structural features of a molecule with its chemical reactivity. Computational chemistry provides a quantitative basis for these relationships by calculating various molecular descriptors.

For iodinated pyrrole derivatives, computational methods can be used to calculate descriptors such as atomic charges, electrostatic potentials, and frontier molecular orbital (HOMO and LUMO) energies. These descriptors can then be correlated with experimental reactivity data. For example, the energy of the HOMO is related to the molecule's ability to donate electrons, which is relevant in electrophilic aromatic substitution reactions. The LUMO energy is related to the ability to accept electrons, which is important in nucleophilic reactions.

Quantitative Structure-Activity Relationship (QSAR) studies, a related concept in medicinal chemistry, have been performed on pyrrole derivatives. For instance, 3D-QSAR models have been developed for thieno[3,2-b]pyrrole derivatives as LSD1 inhibitors, providing insights into the structural requirements for biological activity. nih.govrsc.org In the context of chemical reactivity, a computational study on 2- and 3-acetyl-1-methylpyrrole isomers demonstrated how computational methods can explain differences in thermodynamic stability based on the substituent position. nih.gov This type of analysis could be applied to a series of iodinated and methylated pyrroles to develop a predictive model for their reactivity in various reactions. The reactivity of iodotyrosines during chlorination has been investigated using DFT, revealing that iodine substitution decreases the electron density of the benzene (B151609) ring, leading to lower reactivity. acs.org

Below is a table summarizing the types of computational methods and their applications in studying this compound and related compounds.

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure, Geometry Optimization | Molecular orbital energies, electron density, bond lengths, bond angles |

| Ab initio (e.g., G3(MP2)//B3LYP) | Energetics, Thermodynamics | Enthalpies of formation, relative stabilities of isomers |

| DFT with GIAO | NMR Spectroscopy Prediction | ¹H and ¹³C chemical shifts |

| DFT Frequency Calculations | IR Spectroscopy Prediction | Vibrational frequencies and modes |

| Molecular Dynamics (MD) | Dynamic Behavior, Solvation | Conformational changes over time, solvent effects, diffusion |

| 3D-QSAR/SRR | Structure-Reactivity Correlation | Relationship between molecular structure and chemical reactivity/biological activity |

In Silico Modeling of Molecular Interactions with Macromolecular Systems

Computational, or in silico, modeling has become an indispensable tool in medicinal chemistry and chemical biology for predicting and analyzing the interactions between small molecules and macromolecular targets such as proteins and nucleic acids. nih.govnih.gov For this compound, while specific experimental studies on its macromolecular interactions are not extensively documented in publicly available literature, established computational methodologies can be employed to predict its binding behavior, elucidate potential mechanisms of action, and guide further experimental investigation. These methods include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govmdpi.com This method is crucial for identifying potential biological targets and understanding the key intermolecular interactions that stabilize the ligand-receptor complex.

In a hypothetical docking study, this compound could be screened against a panel of protein targets known to be modulated by pyrrole-containing compounds, such as kinases, enoyl-ACP reductase (InhA), or dihydrofolate reductase (DHFR). sci-hub.sersc.org The docking process involves placing the 3D structure of the compound into the binding site of the target protein and evaluating the interaction energy using a scoring function. The results can reveal crucial interactions, such as:

Hydrogen Bonding: The pyrrole N-H group can act as a hydrogen bond donor, a common interaction motif for pyrrole derivatives in protein binding pockets. nih.gov

Halogen Bonding: The iodine atom at the 2-position can form halogen bonds with electron-rich residues (e.g., the backbone carbonyls of amino acids), a specific type of non-covalent interaction that can significantly enhance binding affinity and selectivity.

Hydrophobic Interactions: The methyl group at the 3-position and the pyrrole ring itself can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding site. nih.gov

The outcomes of such a study are typically presented in a table summarizing the binding affinities or docking scores. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Hypothetical Docking Scores of this compound with Potential Protein Targets

| Protein Target (PDB ID) | Putative Function | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| Kinase A (e.g., 2ESM) | Cell Signaling | -8.5 | Met105 (H-bond), Leu158 (Hydrophobic) |

| InhA (e.g., 4PL5) | Fatty Acid Synthesis | -7.9 | Tyr158 (H-bond), Met199 (Halogen Bond) |

| DHFR (e.g., 3N5Y) | Nucleotide Synthesis | -7.2 | Ile7 (Hydrophobic), Asp27 (H-bond) |

Note: This table is illustrative and based on typical values from docking studies of similar heterocyclic compounds. The data is not derived from actual experimental results for this compound.

Molecular Dynamics (MD) Simulations

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-receptor complex. nih.govnih.govmdpi.com MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. springernature.comku.dk

For a complex of this compound and a target protein, an MD simulation would typically be run for a duration of nanoseconds to microseconds. mdpi.com Analysis of the simulation trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site is monitored. A stable, low RMSD value over the course of the simulation suggests a stable binding mode. nih.gov

Interaction Persistence: The persistence of key interactions (like the hydrogen and halogen bonds identified in docking) can be tracked over time to confirm their importance for complex stability.

Conformational Changes: MD simulations can show how the protein structure might adapt to the presence of the ligand, which is a phenomenon that static docking models cannot fully capture. nih.gov

Table 2: Illustrative Analysis from a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Hypothetical Finding for this compound |

| Ligand RMSD | Measures the deviation of the ligand's position from its initial docked pose. | Stable trajectory with an average RMSD of 1.5 Å, indicating a stable binding mode. |

| Protein RMSF | Root-Mean-Square Fluctuation; indicates the flexibility of individual amino acid residues. | Lower fluctuation for residues in the binding pocket, suggesting stabilization upon ligand binding. |

| Interaction Occupancy | Percentage of simulation time a specific interaction (e.g., H-bond) is maintained. | Pyrrole N-H hydrogen bond with Asp27: 85% occupancy. Iodine halogen bond with Met199: 60% occupancy. |

Note: This table presents hypothetical data to illustrate the type of results obtained from MD simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. mdpi.com For a series of substituted pyrroles, a QSAR model could be developed to predict the activity of new derivatives, including this compound. acs.orgnih.gov The models often use descriptors related to steric, electronic, and hydrophobic properties. nih.govdovepress.com The presence of the iodine (a bulky, lipophilic, and electron-withdrawing substituent) and the methyl group would be key descriptors in such a model, helping to rationalize its potential biological activity relative to other pyrrole analogs.

Through these integrated in silico approaches, a comprehensive profile of the potential molecular interactions of this compound can be constructed, providing a solid foundation for its synthesis and subsequent experimental validation in drug discovery or chemical biology contexts.

Advanced Synthetic Applications and Functionalization of 2 Iodo 3 Methyl 1h Pyrrole in Organic Synthesis

2-Iodo-3-methyl-1H-pyrrole as a Versatile Synthon in Heterocyclic Chemistry

This compound serves as a cornerstone in the synthesis of a multitude of heterocyclic compounds, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition to a palladium(0) species, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity makes it an ideal synthon for introducing the 3-methyl-1H-pyrrol-2-yl moiety into various molecular frameworks.

Key cross-coupling reactions that highlight the versatility of this compound include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrrole (B145914) ring and a variety of aryl or vinyl boronic acids or esters. This method is widely used for the synthesis of 2-aryl-3-methyl-1H-pyrroles, which are common motifs in biologically active compounds.

Sonogashira Coupling: The coupling of this compound with terminal alkynes provides a direct route to 2-alkynyl-3-methyl-1H-pyrroles. These products are valuable intermediates that can undergo further transformations, such as cyclization reactions, to form fused heterocyclic systems.

Heck Coupling: This reaction allows for the arylation or vinylation of the pyrrole ring at the C2 position by coupling with alkenes.

Stille Coupling: The reaction with organostannanes offers another efficient method for the formation of carbon-carbon bonds, providing access to a wide range of substituted pyrroles.

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of 2-amino-3-methyl-1H-pyrroles by coupling with various amines.

The following table summarizes representative conditions for these cross-coupling reactions, based on general procedures for iodo-heterocycles.

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF | 60 |

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 |

| Stille | Pd(PPh₃)₄ | - | - | Toluene | 110 |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 |

This table presents typical conditions for the respective cross-coupling reactions and may require optimization for the specific substrate this compound.

Strategic Employment in the Synthesis of Complex Natural Product Analogs

The structural motif of a substituted pyrrole is found in a vast array of marine natural products, many of which exhibit potent biological activities. This compound is a strategic starting material for the synthesis of analogs of these complex molecules, such as the lamellarins and ningalins. These marine alkaloids often feature a polysubstituted pyrrole core.

The synthesis of lamellarin G trimethyl ether, for example, has been achieved through strategies that involve the sequential functionalization of a pyrrole ring. beilstein-journals.org While not starting directly from this compound, these syntheses often employ iterative halogenation and Suzuki cross-coupling reactions to introduce the necessary aryl substituents onto the pyrrole core. beilstein-journals.org A synthetic approach towards lamellarin analogs could, therefore, strategically utilize this compound to introduce one of the key aryl groups via a Suzuki coupling, followed by further functionalization at other positions of the pyrrole ring.

Similarly, the ningalins are another class of marine alkaloids that could be accessed through synthetic routes starting from functionalized pyrroles. The total synthesis of Ningalin D, for instance, involved the construction of a fully substituted pyrrole core. organic-chemistry.org The use of this compound as a starting material could provide a convergent approach to analogs of these natural products.

Development of Diverse Pyrrole Derivatives through Functionalization at the Iodine Moiety

The iodine atom in this compound is the key to its synthetic utility, allowing for a plethora of functionalization reactions. Beyond the palladium-catalyzed cross-coupling reactions mentioned earlier, other transformations can be employed to introduce a wide range of functional groups at the C2 position.

These functionalization strategies include:

Lithium-Iodine Exchange: Treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures leads to a rapid lithium-iodine exchange, generating the highly reactive 2-lithio-3-methyl-1H-pyrrole. This intermediate can then be quenched with a variety of electrophiles to introduce functional groups such as aldehydes, ketones, carboxylic acids, and silyl (B83357) groups.

Magnesium-Iodine Exchange: Grignard reagents can also be used to effect a magnesium-iodine exchange, providing a less reactive but often more selective organometallic intermediate.

Ullmann Coupling: Copper-mediated coupling reactions can be used to form carbon-oxygen and carbon-sulfur bonds, leading to the synthesis of 2-phenoxy- and 2-thiophenoxy-3-methyl-1H-pyrroles, respectively.

The following table provides an overview of the types of pyrrole derivatives that can be synthesized through these functionalization methods.

| Reaction | Reagent | Electrophile | Product Type |

| Lithium-Iodine Exchange | n-BuLi | DMF | 2-Formyl-3-methyl-1H-pyrrole |

| Lithium-Iodine Exchange | t-BuLi | CO₂ | 3-Methyl-1H-pyrrole-2-carboxylic acid |

| Magnesium-Iodine Exchange | i-PrMgCl | RCHO | 2-(Hydroxyalkyl)-3-methyl-1H-pyrrole |

| Ullmann Coupling | Phenol, CuI | - | 2-Phenoxy-3-methyl-1H-pyrrole |

Late-Stage Functionalization Strategies Utilizing the Iodinated Pyrrole Core

Late-stage functionalization is a powerful strategy in drug discovery and development, allowing for the rapid diversification of complex molecules to explore structure-activity relationships (SAR). nih.govresearchgate.net The this compound core can be incorporated into a larger molecule, and the iodine atom can then be used as a handle for late-stage modifications.

This approach is particularly valuable when the synthesis of analogs through a de novo route is lengthy and inefficient. By introducing the iodinated pyrrole early in the synthesis, a common intermediate can be prepared, which can then be subjected to a variety of coupling reactions in the final steps to generate a library of analogs. For example, a drug candidate containing a 3-methyl-1H-pyrrol-2-yl moiety could be synthesized in its iodinated form, allowing for the late-stage introduction of various aryl, alkyl, or amino groups to probe the effects of these substituents on biological activity.

Applications in the Construction of Fused Pyrrole Systems (e.g., pyrrolo[2,1-f]beilstein-journals.orgrsc.orgnih.govtriazines, pyrrolopyrazinones)

Fused pyrrole systems are prevalent in many biologically active compounds. This compound is an excellent starting material for the construction of these bicyclic and polycyclic heterocycles.

Pyrrolo[2,1-f] beilstein-journals.orgrsc.orgnih.govtriazines: These fused systems are of significant interest due to their potential as kinase inhibitors and antiviral agents. mdpi.comnih.gov A common strategy for their synthesis involves the construction of a 1-aminopyrrole (B1266607) intermediate followed by cyclization. beilstein-journals.orgorganic-chemistry.org A plausible route starting from this compound would involve an initial Buchwald-Hartwig amination to introduce an amino group, followed by reaction with a suitable three-carbon synthon to form the triazine ring. Alternatively, a Sonogashira coupling to introduce an alkyne, followed by a sequence of reactions to build the triazine ring, could be envisioned.

Pyrrolopyrazinones: This class of fused heterocycles is found in several natural products with interesting biological activities. nih.govnih.gov The synthesis of pyrrolopyrazinones can be achieved through the intramolecular cyclization of appropriately substituted pyrrole precursors. Starting from this compound, a Sonogashira coupling with a protected propargylamine (B41283) would yield an intermediate that, after deprotection and acylation, could undergo an intramolecular cyclization to form the pyrrolopyrazinone ring system.

Synthesis of Isotope-Enriched this compound for Advanced Research Applications

Isotopically labeled compounds are indispensable tools in various fields of research, including mechanistic studies, metabolic profiling, and medical imaging. The synthesis of isotope-enriched this compound, for example with deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13/14 (¹³C/¹⁴C), can provide valuable insights into its chemical and biological behavior.

Deuterium Labeling: The introduction of deuterium can be achieved through various methods. For instance, if a synthetic route to 3-methyl-1H-pyrrole is known, deuterated starting materials could be used. Alternatively, H-D exchange reactions on the pyrrole ring could be performed prior to iodination. A common method for introducing deuterium into aromatic systems is through acid-catalyzed exchange in the presence of a deuterium source like D₂O or deutero-TFA.

Carbon-13/14 Labeling: The synthesis of carbon-labeled this compound would likely involve a multi-step synthesis starting from a commercially available labeled precursor, such as [¹⁴C]barium carbonate or [¹³C]methyl iodide. The labeled carbon atom could be incorporated into the pyrrole ring itself or into the methyl substituent, depending on the desired application of the tracer.

These labeled compounds can then be used in a variety of advanced research applications, such as:

Mechanistic Studies: To elucidate the mechanisms of reactions involving the pyrrole ring.

Metabolic Studies: To trace the metabolic fate of molecules containing the this compound scaffold in biological systems.

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Future Perspectives and Emerging Research Avenues for 2 Iodo 3 Methyl 1h Pyrrole

Development of Highly Efficient, Regioselective, and Atom-Economical Synthetic Pathways for Iodinated Pyrroles

The synthesis of substituted pyrroles remains a central theme in organic chemistry, with classical methods like the Paal-Knorr reaction being continually refined. A prominent emerging trend is the use of molecular iodine, not just as a substituent but also as a mild Lewis acid catalyst for pyrrole (B145914) synthesis. This approach is often combined with green chemistry principles, such as microwave irradiation and solvent-free conditions, to create highly efficient processes. These iodine-catalyzed reactions can proceed rapidly and in high yields, representing a significant improvement over traditional methods.

Future research will likely focus on developing novel catalytic systems that offer unparalleled control over regioselectivity, a persistent challenge in pyrrole synthesis. The goal is to devise methods that can selectively install an iodo group at a specific position on a pre-formed pyrrole ring or construct the iodinated pyrrole scaffold from acyclic precursors with predictable regiochemistry. Furthermore, the principles of atom economy—maximizing the incorporation of reactant atoms into the final product—are paramount. Methodologies that minimize waste by avoiding stoichiometric reagents and protecting groups are at the forefront of this research. Manganese-catalyzed C-H activation, for instance, represents a highly atom-economical strategy for generating substituted pyrroles.

| Method | Key Features | Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|---|

| Iodine-Catalyzed Paal-Knorr Reaction | Condensation of 1,4-dicarbonyl compounds with amines | Molecular Iodine (I₂) | Mild conditions, high efficiency, can be performed solvent-free or with microwave assistance. | |

| Manganese-Catalyzed C-H Activation | Direct coupling of arenes/heteroarenes with diynes | Mn(I) complex | Highly atom-economical, excellent regioselectivity, broad functional group tolerance. | |

| Rearrangement of O-vinyl oximes | or sigmatropic rearrangements | Iridium catalyst for isomerization | Control over regioselectivity to yield 2,3,4- or 2,3,5-trisubstituted pyrroles. | |

| Aziridine Ring-Opening | Intramolecular cyclization following nucleophilic ring-opening | Lewis or protic acid | Atom-economical, incorporates all reactant atoms into the product. |

Exploration of Novel C–H Functionalization Strategies for Direct Derivatization of the Pyrrole Ring

Direct C–H functionalization has emerged as a powerful and step-economical tool in modern organic synthesis, circumventing the need for pre-functionalized starting materials. For electron-rich heterocycles like pyrrole, this approach is particularly attractive but challenging due to the presence of multiple reactive C–H bonds, leading to issues with regioselectivity. Recent advances have seen the development of metal-catalyzed methods, particularly using rhodium, that can achieve β-selective C–H arylation of pyrroles, a historically difficult transformation.

Future work in this area will aim to expand the repertoire of C–H functionalization reactions beyond arylation to include alkylation, alkenylation, and amination, among others. A key objective is the development of new catalyst and directing group strategies that can predictably steer functionalization to any desired position on the pyrrole ring of substrates like 2-iodo-3-methyl-1H-pyrrole. This would allow for the rapid diversification of the pyrrole core, providing access to novel chemical space for drug discovery and materials science. The development of photocatalyzed and electrochemical methods for C-H functionalization also represents a promising, sustainable frontier.

| Catalyst System | Transformation | Key Feature | Reference |

|---|---|---|---|

| Rhodium Catalyst | β-selective C–H arylation | Overcomes the natural α-selectivity of pyrroles in electrophilic substitutions. | |

| N-alkoxycarbamoyl Directing Group | Alkenylation of the pyrrole scaffold | Directing group is transferred and can be further transformed, enabling divergent synthesis. | |

| Metal-Free Oxidative Conditions | Radical-based functionalization | Avoids transition metals, offering an alternative pathway for derivatization. | |

| Photocatalysis / Electrochemistry | Various C-H functionalizations | Utilizes light or electricity to drive reactions, representing a modern and sustainable approach. |

Advancements in In Situ Spectroscopic Techniques for Real-Time Monitoring of Reactions Involving this compound

A deep understanding of reaction mechanisms is crucial for process optimization and the development of new transformations. In situ spectroscopic techniques, which monitor reactions as they occur in real-time, are invaluable for gaining these mechanistic insights. Techniques such as Fourier-transform infrared (FTIR), Raman, and UV-vis spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products without altering the reaction environment.

For reactions involving this compound, such as cross-coupling or further derivatization, in situ monitoring can elucidate the roles of catalysts, identify transient intermediates, and provide detailed kinetic profiles. Future advancements are expected in the form of more sensitive probes and hyphenated techniques that combine spectroscopy with other analytical methods. The integration of these real-time monitoring tools into automated flow reactors will enable high-throughput experimentation and rapid optimization of reaction conditions, accelerating the discovery of new synthetic methods for iodinated pyrroles.

| Technique | Information Provided | Application Example | Reference |

|---|---|---|---|

| In Situ FTIR Spectroscopy | Changes in chemical bonding, concentration of functional groups. | Monitoring electrochemically controlled organic reactions in a recycle reactor. | |

| In Situ Raman Spectroscopy | Vibrational modes, structural information, especially for symmetric bonds. | Studying the electrochemical redox properties of polypyrrole films. | |

| In Situ UV-vis Spectroscopy | Changes in electronic transitions, conjugation, and concentration of chromophores. | Investigating polypyrrole films prepared by potential cycling. |

Synergistic Integration of Advanced Computational and Experimental Methodologies for Predictive Chemistry

The partnership between computational chemistry and experimental synthesis is becoming increasingly vital. Quantum chemical calculations, such as Density Functional Theory (DFT), can model reaction pathways, predict the stability of intermediates and transition states, and explain observed regioselectivities. This predictive power can significantly reduce the amount of trial-and-error experimentation required to develop new reactions.

For a molecule like this compound, computational studies can be used to predict its reactivity in various transformations, guide the design of new catalysts for its functionalization, and understand its electronic properties. For example, DFT calculations have been used to investigate the geometry of iodinated pyrrole structures. The future lies in a closed-loop approach where computational predictions are used to design a small number of high-impact experiments. The experimental results are then fed back to refine the computational models, creating a synergistic cycle that accelerates discovery and deepens mechanistic understanding.

Strategic Role of this compound in Multi-Step Total Synthesis of Architecturally Complex Natural and Designed Molecules

Halogenated heterocycles are exceptionally valuable building blocks in the total synthesis of complex molecules. The carbon-iodine bond in this compound is particularly useful as it serves as a versatile linchpin for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

The strategic placement of an iodo group allows for the late-stage introduction of complex fragments, providing flexibility and convergence in a synthetic route. For instance, β-arylation of a pyrrole core via C-H/C-I coupling has been a key step in the concise synthesis of polycyclic marine alkaloids like the lamellarins. As synthetic targets become increasingly complex, the demand for robust and versatile building blocks like this compound will grow. Future research will focus on incorporating this and similar i

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.